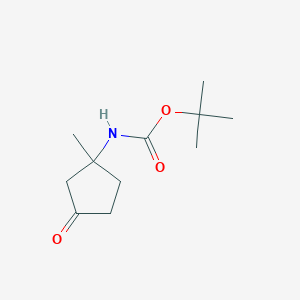

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNDNCZRIIVTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-Butyl N-(1-methyl-3-oxocyclopentyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl N-(1-methyl-3-oxocyclopentyl)carbamate is a key synthetic intermediate possessing a versatile scaffold that is increasingly relevant in medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, comprehensive characterization data, and a discussion of its current and potential applications in drug development, particularly in the synthesis of antiviral and kinase inhibitor candidates.

Introduction: The Strategic Importance of the N-Boc-aminocyclopentanone Scaffold

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational flexibility allows it to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. When functionalized with both an amine and a ketone, as in the case of aminocyclopentanones, this scaffold becomes a powerful building block for creating diverse molecular architectures.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a strategic choice in multi-step organic synthesis. The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protection strategy that is crucial in complex synthetic campaigns.[2] This guide focuses on a specific and highly valuable derivative: this compound. The presence of the methyl group at the C1 position introduces a chiral center and provides an additional point for steric and electronic modulation of the final molecule.

This technical guide will serve as a comprehensive resource for researchers, providing not only the fundamental chemical data but also the practical knowledge required to synthesize, characterize, and strategically employ this compound in drug discovery programs.

Physicochemical Properties and Structural Confirmation

A thorough understanding of the physicochemical properties is the foundation for the effective use of any chemical intermediate.

| Property | Value | Source |

| IUPAC Name | This compound | Internal Verification |

| CAS Number | 1638744-43-0 | [3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |

| Boiling Point (Predicted) | 320.4 ± 31.0 °C | Publicly available data |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | Publicly available data |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. The following protocol is a robust and validated method adapted from established procedures for the synthesis of similar N-Boc protected aminocyclopentene derivatives.[4] This pathway involves the stereocontrolled functionalization of a cyclopentene precursor.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. It begins with the formation of an N-Boc protected aminocyclopentene alcohol, followed by oxidation to the corresponding ketone.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of (±)-cis-tert-Butyl N-(1-methyl-4-hydroxycyclopent-2-en-1-yl)carbamate

This initial phase involves the synthesis of the key aminocyclopentene alcohol intermediate. A detailed procedure for a closely related analog, starting from (±)-cis-4-Amino-2-cyclopentene-1-methanol, has been well-documented and can be adapted for the 1-methyl derivative.[4]

-

Dissolution and Basification: Dissolve (±)-cis-4-Amino-1-methylcyclopent-2-en-1-ol (1.0 equiv.) in a 2:1 mixture of 1,4-dioxane and water.

-

Addition of Base: Add sodium bicarbonate (NaHCO₃, 1.2 equiv.) to the solution.

-

Boc Protection: Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) in one portion with vigorous stirring.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Extract the aqueous residue with chloroform or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain (±)-cis-tert-Butyl N-(1-methyl-4-hydroxycyclopent-2-en-1-yl)carbamate.

Step 2: Oxidation to this compound

The final step is the oxidation of the secondary alcohol to the ketone. Several standard oxidation protocols can be employed.

-

Reagent Preparation: Prepare a solution of pyridinium chlorochromate (PCC, 1.5 equiv.) in dichloromethane (DCM).

-

Oxidation Reaction: To the PCC solution, add a solution of (±)-cis-tert-Butyl N-(1-methyl-4-hydroxycyclopent-2-en-1-yl)carbamate (1.0 equiv.) in DCM dropwise at room temperature.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford this compound.

Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9H), the methyl group (a singlet at ~1.2-1.5 ppm integrating to 3H), and multiplets for the cyclopentanone ring protons. The proton alpha to the nitrogen will likely appear as a multiplet in the range of 3.5-4.5 ppm. The protons adjacent to the ketone will be deshielded and appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ketone at ~210-220 ppm. The quaternary carbon of the tert-butyl group will resonate around 80 ppm, and the methyl carbons of the tert-butyl group will appear around 28 ppm. The carbamate carbonyl will be observed around 155 ppm. The remaining cyclopentyl carbons will have distinct signals in the aliphatic region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 214.14, and potentially a sodium adduct [M+Na]⁺ at m/z 236.12.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present:

-

N-H stretch: A band around 3300-3400 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp band around 1740-1750 cm⁻¹.

-

C=O stretch (carbamate): A strong band around 1680-1700 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is primarily in providing a rigid, functionalized core that can be elaborated into a variety of drug candidates.

Precursor for Kinase Inhibitors

Substituted cyclopentane and cyclopentanone derivatives are key components of many kinase inhibitors.[5][6] The ketone functionality can be used as a handle for further reactions, such as reductive amination, to introduce diverse side chains that can interact with specific residues in the kinase active site. The Boc-protected amine can be deprotected to allow for the attachment of other pharmacophoric elements.

Caption: General workflow for utilizing the title compound in kinase inhibitor synthesis.

Synthesis of Antiviral Agents, Including Nucleoside Analogues

The cyclopentane ring can serve as a carbocyclic mimic of the ribose sugar in nucleoside analogues.[7] The ketone at the 3-position can be reduced to a hydroxyl group, and the protected amine at the 1-position allows for the introduction of a nucleobase mimic. This makes this compound a potential precursor for the synthesis of novel carbocyclic nucleoside analogues with potential antiviral activity against a range of viruses, including coronaviruses and influenza viruses.[8][9]

Building Block for Anticancer Agents

Carbamate-containing compounds have shown promise as anticancer agents, and the cyclopentanone moiety is also found in various natural products with antiproliferative activity.[10] The title compound can be used as a starting material for the synthesis of novel compounds that could be evaluated for their ability to inhibit cancer cell growth.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[3] The toxicological properties of this compound have not been thoroughly investigated, and it should be treated as a potentially hazardous substance.[3] It may cause respiratory irritation.[3]

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery. Its combination of a functionalized cyclopentanone core, a protected amine, and a chiral center makes it a versatile building block for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications, equipping researchers with the knowledge to effectively utilize this compound in their research and development efforts.

References

-

MSDS of this compound. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules, 25(15), 3485. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2020). RSC Advances, 10(30), 17897-17909. [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules, 26(12), 3652. [Link]

- Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. (2018). American Chemical Society.

-

Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). Molecules, 25(23), 5584. [Link]

-

Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2018). Archiv der Pharmazie, 352(1), e1800330. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (2013).

-

Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2809-2813. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). Trade Science Inc.[Link]

-

tert-Butyl (3-oxocyclopentyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14896-14954. [Link]

-

Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. (2024). Molecules, 29(17), 3959. [Link]

-

Synthesis of N-BOC amines by various routes. (2019). ResearchGate. [Link]

-

Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. (2019). Organic & Biomolecular Chemistry, 17(4), 856-868. [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. (2024). ScienceOpen. [Link]

-

An efficient synthesis of ortho-N-Boc-aryl methyl ketones. (2015). Tetrahedron Letters, 56(34), 4975-4977. [Link]

-

Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Molbase. Retrieved from [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules, 26(16), 4847. [Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). Molecules, 29(11), 2533. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2018). Antiviral Research, 154, 87-105. [Link]

-

Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. (2020). Organic Preparations and Procedures International, 52(3), 251-257. [Link]

-

The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. (2017). MedChemComm, 8(3), 579-586. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2017). RSC Advances, 7(57), 35967-35973. [Link]

- US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes. (2012).

Sources

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Architect's Guide to a Privileged Scaffold: A Technical Review of Cyclopentanone Derivative Synthesis

Foreword: The Enduring Relevance of the Five-Membered Ring

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as keystones in the design of novel functional molecules. The cyclopentanone core is a prime example of such a "privileged scaffold." Its inherent stereochemical complexity and synthetic versatility make it a foundational building block for a vast array of biologically active natural products and pharmaceuticals. From the potent anti-inflammatory prostaglandins to innovative anti-cancer agents, the cyclopentanone motif is a testament to nature's elegant design and a fertile ground for synthetic innovation.

This guide provides a comprehensive overview of the principal synthetic strategies for constructing functionalized cyclopentanone derivatives. It is intended for researchers, scientists, and drug development professionals who seek not only to understand the "how" but also the "why" behind the selection of a particular synthetic route. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offer field-proven insights into their practical application, and provide detailed protocols to bridge the gap between theoretical knowledge and laboratory practice.

I. Cyclization Strategies: Forging the Five-Membered Ring

The construction of the cyclopentanone ring is most commonly achieved through intramolecular cyclization reactions. The choice of strategy is often dictated by the desired substitution pattern and the stereochemical outcome.

The Intramolecular Aldol Condensation: A Classic Approach

The intramolecular aldol condensation is a robust and well-established method for the synthesis of cyclopentenones from 1,4-diketones.[1][2] The reaction proceeds via the formation of an enolate, which then attacks the second carbonyl group to form a five-membered ring.[1][2] Subsequent dehydration yields the α,β-unsaturated cyclopentenone.

Mechanism and Strategic Considerations:

The regioselectivity of the initial enolization is a critical factor in determining the final product. In cases of unsymmetrical 1,4-diketones, the choice of base and reaction conditions can be used to favor the formation of one enolate over the other. The formation of the five-membered ring is generally thermodynamically favored over the alternative formation of a strained three-membered ring.[1]

Experimental Protocol: Synthesis of 3-Methyl-2-cyclopentenone from 2,5-Hexanedione [1]

-

To a solution of 2,5-hexanedione in ethanol, add a catalytic amount of a base such as sodium ethoxide.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield 3-methyl-2-cyclopentenone.

Causality Behind Experimental Choices:

-

The use of a base is essential to generate the nucleophilic enolate.

-

Ethanol is a common protic solvent that can facilitate both the enolate formation and the subsequent proton transfer steps.

-

Heating the reaction provides the necessary activation energy for the condensation and dehydration steps.

-

Neutralization is crucial to quench the reaction and prevent side reactions during workup.

Sources

A Preliminary Investigation of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate: A Keystone Intermediate for Advanced Drug Discovery

This technical guide provides a comprehensive preliminary investigation into tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural motif, featuring a protected tertiary amine adjacent to a ketone, positions it as a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics. This document delves into the compound's chemical properties, proposes a logical synthetic strategy based on established chemical principles, and discusses its potential applications, thereby serving as a foundational resource for its utilization in medicinal chemistry.

Introduction: The Strategic Importance of N-Boc Protected Amino Ketones

This compound belongs to the class of N-Boc protected α-methylated amino ketones. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] This allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine. The presence of a ketone functionality offers a reactive handle for a variety of chemical transformations, including reductive amination, aldol condensations, and the formation of heterocyclic systems. The cyclopentyl scaffold provides a rigid framework that can be crucial for orienting substituents in a specific manner to achieve high-affinity binding to biological targets. The additional methyl group at the 1-position introduces a chiral center and can significantly influence the compound's conformational preferences and its interactions with target proteins, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1638744-43-0 | [2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [3][4] |

| Molecular Weight | 213.27 g/mol | [3][4] |

| Appearance | Predicted to be a solid or oil | - |

| Boiling Point (Predicted) | 320.4±31.0 °C | [2] |

| Density (Predicted) | 1.06±0.1 g/cm³ | [2] |

| pKa (Predicted) | 11.74±0.20 | [2] |

Proposed Synthetic Strategy: A Modular and Reliable Approach

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Enolate Formation from tert-butyl (3-oxocyclopentyl)carbamate

The first step involves the deprotonation of tert-butyl (3-oxocyclopentyl)carbamate at the α-position to the carbonyl group to form a stable enolate intermediate. This is a standard and widely used reaction in organic synthesis.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is crucial. LDA is often preferred for its high basicity and steric hindrance, which minimizes side reactions like nucleophilic attack on the carbonyl group.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the lithium cation of LDA, enhancing its reactivity.

-

Temperature: The reaction is typically carried out at low temperatures (-78 °C) to ensure kinetic control of the deprotonation and to prevent side reactions. The reaction mixture is then slowly warmed to room temperature to ensure complete enolate formation.

Step 2: Alkylation of the Enolate Intermediate

The generated enolate is then quenched with a suitable methylating agent, such as methyl iodide (CH₃I), to introduce the methyl group at the 1-position.

Causality Behind Experimental Choices:

-

Methylating Agent: Methyl iodide is a highly reactive and efficient electrophile for the SN2 alkylation of enolates. Other methylating agents like dimethyl sulfate could also be used, but methyl iodide is often preferred for its clean reaction profile.

-

Reaction Conditions: The alkylation is typically performed in the same pot as the enolate formation. The methyl iodide is added to the cold enolate solution, and the reaction is allowed to proceed as the mixture warms to room temperature.

Detailed Experimental Protocol (Proposed)

Materials:

-

tert-butyl (3-oxocyclopentyl)carbamate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium solution dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.

-

In a separate flask, dissolve tert-butyl (3-oxocyclopentyl)carbamate in anhydrous THF.

-

Slowly add the solution of the carbamate to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete enolate formation.

-

-

Alkylation:

-

To the enolate solution at -78 °C, add methyl iodide dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available in the searched literature, the expected spectroscopic data can be predicted based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methyl group, and the protons of the cyclopentanone ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (9H) | ~1.45 | singlet | 9H |

| Methyl (3H) | ~1.2-1.3 | singlet | 3H |

| Cyclopentanone CH₂ (6H) | 1.8-2.5 | multiplets | 6H |

| NH | ~5.0 | broad singlet | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~215 |

| Quaternary Carbon (C-NHBoc) | ~60 |

| tert-butyl (quaternary C) | ~80 |

| tert-butyl (CH₃) | ~28 |

| Methyl (CH₃) | ~25 |

| Cyclopentanone (CH₂) | 30-45 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 214.14, and a sodium adduct [M+Na]⁺ at m/z 236.12.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | ~3350 |

| C=O stretch (ketone) | ~1740 |

| C=O stretch (carbamate) | ~1690 |

| C-H stretch (aliphatic) | 2850-3000 |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate with significant potential in drug discovery. The presence of both a protected amine and a ketone on a rigid scaffold allows for diverse synthetic elaborations.

Figure 2: Potential applications of this compound in drug discovery.

-

Kinase Inhibitors: The cyclopentanone ring can be a key structural element in the design of kinase inhibitors. The ketone can be converted to a variety of functional groups that can interact with the hinge region of the kinase, while the protected amine allows for the introduction of substituents that can target other regions of the ATP-binding pocket.

-

GPCR Ligands: The rigid scaffold of the molecule can be used to develop ligands for G-protein coupled receptors (GPCRs), where a defined spatial arrangement of functional groups is often required for high-affinity binding.

-

Protease Inhibitors: The ketone functionality can be used to introduce functionalities that can interact with the active site of proteases.

-

Combinatorial Chemistry: The dual functionality of the molecule makes it an excellent scaffold for the generation of combinatorial libraries of compounds for high-throughput screening.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Although a detailed experimental protocol for its synthesis and full characterization data are not yet widely available in the public domain, a robust and reliable synthetic route can be proposed based on established chemical principles. The unique combination of a protected tertiary amine, a ketone, and a rigid cyclopentyl scaffold provides a powerful platform for the synthesis of a wide range of complex and biologically active molecules. This preliminary investigation provides a solid foundation for researchers to explore the full potential of this promising intermediate in the development of novel therapeutics. Further research to fully characterize this compound and explore its reactivity is highly encouraged.

References

- MSDS of this compound. (n.d.).

- Supporting Information. (n.d.).

-

tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. (2017, August 28). mzCloud.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC - NIH.

- This compound. (n.d.). CymitQuimica.

-

Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

tert-Butyl (3-oxocyclopentyl)carbamate. (2017, October 2). IUCr Journals. Retrieved January 28, 2026, from [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.

- (1R,3S)-N-BOC-1-Aminocyclopentane-3-carboxylic acid, 95%, 98% ee, Thermo Scientific. (n.d.).

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 28, 2026, from [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. Retrieved January 28, 2026, from [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Tert-butyl n-((1s)-3-oxocyclopentyl)carbamate (C10H17NO3). (n.d.). PubChemLite. Retrieved January 28, 2026, from [Link]

Sources

Exploring the Chemical Space of Substituted Cyclopentyl Carbamates: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its unique blend of stability, hydrogen bonding capabilities, and its role as a robust peptide bond isostere.[1][2] When incorporated with a cyclopentyl scaffold, the resulting substituted cyclopentyl carbamates present a compelling chemical space for drug discovery. The cyclopentyl ring offers a favorable conformational profile with reduced angle strain compared to smaller cyclic systems, influencing the three-dimensional structure and biological interactions of molecules.[3] This guide provides a comprehensive exploration of this chemical class, detailing synthetic strategies, analyzing physicochemical and pharmacokinetic profiles, and outlining key applications in drug development. By synthesizing field-proven insights with established scientific principles, this document serves as a technical resource for researchers aiming to leverage the unique advantages of the substituted cyclopentyl carbamate scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Cyclopentyl Carbamate Core

In the landscape of drug design, the selection of a core scaffold is a critical decision that dictates the ultimate physicochemical and pharmacological properties of a candidate molecule. The carbamate group, structurally a hybrid of an amide and an ester, exhibits remarkable chemical and proteolytic stability, allowing it to function as an effective surrogate for the more labile peptide bond.[1][2][4] This stability, derived from resonance stabilization across the O-C-N linkage, is a key reason for its prevalence in numerous approved therapeutic agents.[4]

The decision to pair this functional group with a cyclopentyl ring is a deliberate one, rooted in stereochemical and pharmacokinetic considerations. The five-membered ring is more stable than smaller cyclopropyl or cyclobutyl systems due to significantly reduced angle strain.[3] Its non-planar "envelope" or "twist" conformations allow for precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets.[3]

The fusion of these two motifs creates the cyclopentyl carbamate scaffold, a structure that offers:

-

Enhanced Metabolic Stability : Cyclic carbamates, in general, are significantly more resistant to metabolic degradation than their acyclic counterparts.[5][6][7] This intrinsic stability can lead to improved pharmacokinetic profiles, such as longer half-lives.

-

Conformational Constraint : The cyclopentyl ring locks the substituents into a more defined spatial arrangement, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.

-

Modulable Physicochemical Properties : The scaffold allows for substitution at multiple positions on the ring and at the carbamate nitrogen, providing chemists with ample opportunity to fine-tune properties like solubility, lipophilicity, and membrane permeability.[1][2]

A prominent example of this scaffold's success is Zafirlukast , an N-aryl cyclopentyl carbamate used in the treatment of asthma.[1][2] Its structure underscores the utility of this core in achieving an excellent in vitro and in vivo profile, including high oral bioavailability.[2] This guide will delve into the methodologies required to synthesize and evaluate molecules within this promising chemical space.

The Synthetic Landscape: Strategies for Accessing Substituted Cyclopentyl Carbamates

The construction of substituted cyclopentyl carbamates can be approached from several reliable synthetic avenues. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the cyclopentyl ring. The most direct and widely employed method involves the carbamoylation of a pre-functionalized cyclopentanol derivative.

Key Synthetic Strategy: Carbamoylation of Cyclopentanol Precursors

This convergent approach separates the synthesis into two main phases: the preparation of the substituted cyclopentanol and the subsequent installation of the carbamate moiety.

Phase 1: Synthesis of the Substituted Cyclopentanol Core The diversity of the final products is largely introduced at this stage. Chiral or achiral substituted cyclopentanols can be synthesized via numerous established methods, including:

-

Chemoenzymatic Resolution : Lipase-catalyzed acylation of racemic 4-hydroxycyclopentenone is a well-established method to obtain enantiomerically enriched precursors.[8] This approach is powerful for creating chiral building blocks.

-

Diels-Alder Reactions : The reaction between cyclopentadiene and α,β-unsaturated sugar derivatives can produce optically pure norbornene intermediates, which can then be transformed into tetra-substituted cyclopentane derivatives with defined stereochemistry.[9]

Phase 2: Installation of the Carbamate Functional Group Once the desired cyclopentanol is in hand, the carbamate can be formed through several reliable reactions. The causality behind the choice of reagent often relates to factors like substrate reactivity, desired N-substitution, and reaction scalability.

-

Reaction with Isocyanates : This is a highly efficient method for preparing N-substituted carbamates. The alcohol (cyclopentanol) acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This is a common route for synthesizing N-aryl carbamates.[10]

-

Reaction with Carbamoyl Chlorides : For instances where the corresponding isocyanate is unstable or commercially unavailable, an in-situ generated or pre-formed carbamoyl chloride can be used. This method offers versatility in accessing a wide range of N-substituted and N,N-disubstituted carbamates.[11][12]

-

Direct Carboxylation with CO₂ : Modern, greener approaches utilize carbon dioxide as a C1 source. In the presence of a base like DBU and a suitable reagent, CO₂ can be captured by an amine to form a carbamic acid intermediate, which can then be alkylated or otherwise reacted to form the carbamate.[11][13]

Synthetic Workflow Overview

The following diagram illustrates the general, convergent workflow for synthesizing substituted cyclopentyl carbamates, highlighting the key stages of precursor synthesis and final carbamoylation.

Experimental Protocols & Characterization

To translate theory into practice, robust and reproducible experimental protocols are essential. The following sections provide self-validating, step-by-step methodologies for the synthesis and evaluation of a model substituted cyclopentyl carbamate.

Protocol 1: Synthesis of Cyclopentyl N-Phenylcarbamate

This protocol details a representative synthesis using the isocyanate addition route, a common and efficient method.

Objective : To synthesize cyclopentyl N-phenylcarbamate from cyclopentanol and phenyl isocyanate.

Materials and Reagents :

-

Cyclopentanol (≥98%) [CAS: 96-41-3]

-

Phenyl isocyanate (≥98%) [CAS: 103-71-9]

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Self-Validation System : The reaction progress will be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity will be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Methodology :

-

Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclopentanol (1.0 eq, e.g., 1.0 g).

-

Solvent Addition : Dissolve the cyclopentanol in anhydrous DCM (e.g., 20 mL).

-

Cooling : Cool the solution to 0 °C in an ice-water bath. This is a precautionary measure to control the exothermicity of the reaction.

-

Reagent Addition : Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution over 5 minutes.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material (cyclopentanol) by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

-

Quenching : Once the reaction is complete, quench by slowly adding 20 mL of saturated NaHCO₃ solution to react with any excess isocyanate.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Workup - Drying : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate).

-

Characterization : Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight to yield the product as a white solid. Obtain ¹H NMR, ¹³C NMR, and HRMS data.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective : To determine the metabolic half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) of a substituted cyclopentyl carbamate.

Materials and Reagents :

-

Test Compound (e.g., 10 mM stock in DMSO)

-

Positive Control (e.g., Testosterone, a compound with known metabolic fate)

-

Human Liver Microsomes (HLM), pooled

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching.

Step-by-Step Methodology :

-

Preparation : Prepare a master mix of the test compound in phosphate buffer at a concentration of 2x the final desired concentration (e.g., 2 µM).

-

Pre-incubation : In a 96-well plate, add the HLM solution to the master mix. Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature. The final protein concentration should be in a validated range (e.g., 0.5 mg/mL).

-

Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point.

-

Time Points : At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a collection plate containing cold acetonitrile with the internal standard.

-

Sample Processing : Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis : Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method must be optimized to quantify the disappearance of the parent compound over time relative to the stable internal standard.

-

Data Analysis :

-

Plot the natural logarithm (ln) of the peak area ratio (Parent Compound / Internal Standard) versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k .

-

Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁₂) / (mg/mL protein concentration) .

-

Self-Validation System : The inclusion of a positive control (Testosterone) ensures the metabolic system is active. A "no-NADPH" control incubation should also be run to check for non-enzymatic degradation of the test compound. A stable, high CLᵢₙₜ for the control and minimal degradation in the no-NADPH condition validates the assay results.

Conclusion and Future Outlook

The substituted cyclopentyl carbamate scaffold represents a privileged structure in medicinal chemistry, offering a powerful combination of metabolic stability, conformational rigidity, and synthetic accessibility. This guide has detailed the fundamental rationale for its use, outlined robust synthetic strategies, and provided validated protocols for its synthesis and pharmacokinetic evaluation. The causality is clear: the intrinsic stability of the cyclic and carbamate moieties leads to favorable drug-like properties, while the cyclopentyl ring provides a versatile platform for the precise spatial arrangement of pharmacophoric elements.

Future exploration in this chemical space will likely focus on several key areas:

-

Novel Substitution Patterns : The synthesis of more complex, stereochemically-defined cyclopentyl cores to probe new regions of target binding pockets.

-

Bioisosteric Replacement : Replacing the carbamate linker with other stable groups to further modulate properties and explore new intellectual property space.

-

Application to New Targets : Moving beyond established areas and applying this scaffold to novel biological targets where the combination of rigidity and stability is advantageous.

For drug development professionals, the substituted cyclopentyl carbamate is not merely another scaffold, but a strategic tool for overcoming common pharmacokinetic challenges, providing a solid foundation upon which to build potent and effective therapeutic agents.

References

-

Title: Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Catalytic, Enantioselective Synthesis of Cyclic Carbamates From Dialkyl Amines by CO 2 -Capture: Discovery, Development, and Mechanism Source: PubMed URL: [Link]

-

Title: Cyclic carbamates in medicine: A clinical perspective Source: ResearchGate URL: [Link]

-

Title: Cyclopentyl Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

-

Title: Carbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Chiral Cyclopentenones Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

-

Title: Cyclic carbamates in medicine: A clinical perspective Source: PubMed URL: [Link]

-

Title: Cyclopenten-1-yl carbamate | C6H9NO2 Source: PubChem (NIH) URL: [Link]

-

Title: Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Qualitative structure-metabolism relationships in the hydrolysis of carbamates Source: PubMed URL: [Link]

-

Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]

-

Title: cyclopentyl N-phenylcarbamate | CAS#:3422-04-6 Source: Chemsrc URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. cyclopentyl N-phenylcarbamate | CAS#:3422-04-6 | Chemsrc [chemsrc.com]

- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 13. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate: A Gateway to Advanced Pharmaceutical Scaffolds

In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Among the myriad of versatile building blocks, tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as Janus Kinase (JAK) inhibitors. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: A Privileged Scaffold in Drug Discovery

This compound is a chiral synthetic building block that combines the conformational rigidity of a cyclopentanone ring with a strategically placed, Boc-protected amine on a quaternary center. This unique arrangement of functional groups makes it an invaluable precursor for the stereoselective synthesis of complex piperidine systems, which are prevalent scaffolds in a multitude of clinically approved drugs. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern synthetic strategy.

The primary utility of this carbamate lies in its role as a precursor to key intermediates for the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis. The cyclopentanone moiety serves as a template for the construction of the substituted piperidine core central to the pharmacophore of these inhibitors.

Core Application: Synthesis of Janus Kinase (JAK) Inhibitor Intermediates

The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, and its dysregulation is implicated in a range of inflammatory and autoimmune disorders. Small molecule inhibitors of JAKs have therefore become a significant area of pharmaceutical research. This compound is a key starting material for the synthesis of the chiral piperidine fragment of tofacitinib, a potent JAK inhibitor.

The synthetic strategy hinges on a stereoselective reductive amination of the cyclopentanone, followed by a series of transformations to construct the piperidine ring.

Key Transformation: Stereoselective Reductive Amination

The conversion of the ketone in this compound to a secondary amine with the desired stereochemistry is the cornerstone of its application. This is typically achieved through a reductive amination reaction with methylamine. The stereochemical outcome of this reaction is crucial for the biological activity of the final drug molecule.

Below is a detailed, field-proven protocol for this key transformation.

Protocol 1: Synthesis of (1R,3R)-tert-butyl N-(1-methyl-3-(methylamino)cyclopentyl)carbamate

This protocol outlines the stereoselective reductive amination of this compound to yield the corresponding methylamino derivative, a crucial intermediate for JAK inhibitors.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 1638764-30-3 | 213.28 | 10.0 |

| Methylamine (40% in water) | 74-89-5 | 31.06 | 50.0 |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 15.0 |

| Acetic Acid | 64-19-7 | 60.05 | 20.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | 50 mL |

| Brine | N/A | N/A | 50 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 2.13 g).

-

Dissolve the starting material in dichloromethane (100 mL).

-

Add methylamine (40% in water, 50.0 mmol, 5.7 mL) to the solution, followed by the addition of acetic acid (20.0 mmol, 1.14 mL).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (15.0 mmol, 3.18 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of 0-10% methanol in dichloromethane) to afford (1R,3R)-tert-butyl N-(1-methyl-3-(methylamino)cyclopentyl)carbamate as a colorless oil.

Causality Behind Experimental Choices:

-

Acetic Acid: The addition of a catalytic amount of acetic acid is crucial to protonate the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack by methylamine and facilitating the formation of the iminium ion intermediate.

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions and allows for a one-pot procedure. Its steric bulk also contributes to the diastereoselectivity of the reduction of the iminium ion.

-

Temperature Control: The initial portion-wise addition of STAB at 0 °C is a precautionary measure to control the initial exotherm of the reaction.

Diagram: Reductive Amination Workflow

Caption: Workflow for the stereoselective reductive amination.

Further Synthetic Transformations: Towards the Piperidine Core

The resulting diamine intermediate from Protocol 1 is a versatile precursor for the construction of the fully elaborated piperidine ring found in tofacitinib. This typically involves a multi-step sequence that includes cyclization and further functional group manipulations. While a detailed protocol for the entire synthesis of tofacitinib is beyond the scope of this note, the following diagram illustrates the general synthetic logic.

Diagram: Synthetic Pathway to a Piperidine Intermediate

Caption: General synthetic route from the cyclopentanone to the piperidine core.

Broader Applications in Medicinal Chemistry

While the synthesis of JAK inhibitors is a prominent application, the structural motifs accessible from this compound are of broader interest in medicinal chemistry. The chiral 1,3-amino alcohol and diamine functionalities that can be derived from this starting material are valuable pharmacophores.

Potential, albeit less documented, applications include:

-

Synthesis of Antiviral Agents: Cyclopentane and cyclopentene derivatives are known scaffolds in a number of antiviral drugs. The carbamate can serve as a starting point for the synthesis of novel carbocyclic nucleoside analogues.

-

Development of CNS-active Agents: The rigid cyclopentane framework is often utilized in the design of ligands for central nervous system (CNS) targets, where conformational restriction can lead to enhanced selectivity and potency.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical agents. Its primary application in the stereoselective construction of the piperidine core of JAK inhibitors like tofacitinib underscores its importance in modern drug development. The detailed protocol for its reductive amination provided herein offers a robust and reliable method for accessing key downstream intermediates. As the demand for novel, targeted therapies continues to grow, the utility of such chiral building blocks in enabling efficient and elegant synthetic routes will undoubtedly expand.

References

- Pfizer Inc.

- Sun Pharmaceutical Industries Ltd.

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective inhibitor of Janus kinases (JAK). Journal of Medicinal Chemistry, 53(24), 8468–8484.

- Marrero, A. R., et al. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(44), 6066-6077.

- Cipla Ltd.

Application Note: Chromatographic Isolation of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate

[1][2][3]

Introduction & Scope

The isolation of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate represents a critical purification step in the synthesis of quaternary amino acid analogs and peptidomimetics.[1][2] This scaffold features two distinct functionalities—a Boc-protected amine and a cyclic ketone —positioned on a lipophilic cyclopentane ring.[1][2]

While the molecule is chemically robust, its purification presents specific challenges:

-

Lack of Strong Chromophore: The absence of aromatic systems renders UV detection at standard 254 nm unreliable.[2]

-

Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under strongly acidic conditions, requiring careful selection of stationary phases.[2]

-

Polarity Balance: The competing lipophilicity of the Boc group and the polarity of the ketone requires a finely tuned mobile phase gradient to achieve resolution from reaction byproducts (often unreacted amines or over-alkylated species).[2]

This guide provides a validated protocol for the flash chromatographic purification of this compound, emphasizing detection strategies and column loading techniques to maximize recovery.

Physicochemical Analysis & Method Development

Before initiating purification, understanding the analyte's interaction with the stationary phase is essential for designing a robust method.

Polarity & Retention Logic

The molecule contains a hydrogen-bond donor (carbamate N-H) and two acceptors (carbamate carbonyl, ketone).[2] On silica gel, the ketone and carbamate functionalities will interact via dipole-dipole and hydrogen bonding mechanisms.[2]

-

Predicted Elution: Moderately polar.[2]

-

Mobile Phase System: Hexane / Ethyl Acetate (EtOAc) is preferred over DCM/MeOH.[2] The latter is often too polar and can induce acetal formation with the ketone if traces of acid are present.[2]

Detection Strategy (The "Invisible" Analyte)

Standard UV detection (254 nm) is often insufficient because the carbonyl

-

Primary Detection: UV at 210–215 nm (monitoring the amide bond).[2]

-

Secondary Validation (TLC): Chemical staining is mandatory.[2]

| Stain Reagent | Observation | Mechanism | Suitability |

| 2,4-DNP | Yellow/Orange spots | Hydrazone formation with ketone | High (Specific to ketone) |

| Ninhydrin | Brown/Red spots (requires strong heat) | Reacts with free amine after thermal Boc cleavage | Medium (Requires deprotection) |

| KMnO₄ | Yellow spots on purple | Oxidation of C-H bonds | High (General stain) |

Detailed Experimental Protocol

Materials & Equipment

-

Stationary Phase: Spherical Silica Gel (40–63 µm), 60 Å pore size.[2]

-

Mobile Phase A:

-Hexane (or Heptane).[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Mobile Phase B: Ethyl Acetate (EtOAc).[2]

-

Additives: None required (Neutral silica is sufficient; avoid acidified silica).[2]

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the potential insolubility of the compound in non-polar starting solvents (100% Hexane), which leads to band broadening.[2]

-

Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).[2]

-

Add silica gel (ratio: 2g silica per 1g crude mass).[2]

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.[2]

-

Critical Check: Ensure no DCM remains; residual chlorinated solvent will ruin the gradient profile.[2]

Chromatography Execution

Step 1: Column Equilibration

Flush the column with 3 Column Volumes (CV) of 95% Hexane / 5% EtOAc.[2] This prevents "heat of adsorption" from decomposing the Boc group during the initial run.[2]

Step 2: Gradient Elution

Run a linear gradient to resolve the target from lipophilic impurities (e.g., Boc-anhydride excess) and polar byproducts.[2]

-

Flow Rate: Optimized for column diameter (e.g., 15–18 mL/min for a 12g cartridge).

-

Gradient Profile:

| Time / CV | % Mobile Phase B (EtOAc) | Purpose |

| 0–2 CV | 5% (Isocratic) | Elute non-polar impurities |

| 2–10 CV | 5% | Main separation window |

| 10–13 CV | 40% | Flush polar aggregates |

| 13–15 CV | 100% (Isocratic) | Column wash |

Step 3: Fraction Collection & Analysis

Collect fractions based on UV threshold (210 nm) or systematic volume collection.[2]

Visualized Workflow

The following diagram illustrates the decision logic for the purification process, ensuring a self-validating workflow.

Caption: Figure 1. Decision matrix for the isolation of Boc-amino ketones, prioritizing specific staining and loading techniques.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Streaking / Tailing | Acidic silanols interacting with amine/carbamate.[1][2] | Add 0.5% Triethylamine (Et3N) to the mobile phase to neutralize silica acidity.[2] |

| Product Decomposition | Boc cleavage due to acidity or heat.[2] | Keep rotavap bath < 40°C. Use neutral silica.[2][4] Avoid prolonged storage in CDCl₃ (often acidic).[2] |

| Co-elution with Impurities | Gradient slope too steep. | Implement an isocratic hold at the %B where the product begins to elute (e.g., hold at 25% EtOAc for 3 CV).[2] |

| No UV Signal | Detection wavelength too high. | Switch UV detector to 210 nm . Rely on fraction collection by volume and retrospective TLC.[2] |

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2] J. Org.[2][5] Chem.1978 , 43, 2923–2925.[2] Link[1][2]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2] (Chapter on Carbamates). Link[1][2]

-

Reich, H. J. "TLC Stains."[2] University of Wisconsin-Madison Organic Chemistry Data. (Detailed mechanisms for Ninhydrin and DNP stains). Link

-

PubChem. Compound Summary for tert-butyl N-(3-oxocyclopentyl)carbamate (Structural Analog). Link[1][2]

Sources

- 1. 1154870-59-3|tert-Butyl (3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

The Strategic Utility of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate in Modern Pharmaceutical Synthesis

In the landscape of contemporary drug discovery and development, the demand for structurally novel and synthetically accessible building blocks is paramount. Among these, tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate has emerged as a valuable chiral synthon, particularly in the construction of complex cyclopentylamine moieties that are increasingly found at the core of innovative therapeutic agents. This technical guide provides an in-depth exploration of the applications of this versatile intermediate, with a specific focus on its role in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors.

Introduction to a Key Building Block

This compound is a bifunctional molecule featuring a ketone for diverse chemical transformations and a Boc-protected amine that ensures stability and allows for controlled deprotection during multi-step syntheses. The presence of a methyl group at the C1 position introduces a critical stereocenter, making it an attractive precursor for enantiomerically pure pharmaceuticals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1638764-30-3 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Core Application: Synthesis of the JAK3 Inhibitor Ritlecitinib (PF-06651600)

A prime example showcasing the utility of this compound is in the synthesis of Ritlecitinib (PF-06651600), a selective covalent inhibitor of Janus kinase 3 (JAK3) and the TEC kinase family.[1][2] Ritlecitinib has been approved for the treatment of severe alopecia areata, highlighting the clinical significance of its synthetic precursors.[1] The cyclopentylamine core of Ritlecitinib is constructed from the title compound, demonstrating its direct applicability in the synthesis of a marketed pharmaceutical.

The key transformation involving this compound is a stereoselective reductive amination. This reaction introduces the second amine necessary for the final drug structure and sets the stereochemistry of the cyclopentane ring, which is crucial for the drug's efficacy and safety profile.

Logical Workflow for Ritlecitinib Synthesis

The synthesis of Ritlecitinib from this compound follows a logical progression of reactions designed to build the final molecule in a controlled and efficient manner.

Caption: Synthetic workflow for Ritlecitinib from the key cyclopentanone intermediate.

Experimental Protocols

The following protocols are representative of the key transformations involving this compound in the synthesis of a Ritlecitinib precursor.

Protocol 1: Stereoselective Reductive Amination

This protocol describes the crucial step of converting the ketone into a chiral amine, a common and critical transformation in the synthesis of many pharmaceutical agents.

Objective: To synthesize the Boc-protected diamine intermediate via stereoselective reductive amination.

Materials:

-

This compound

-

(R)-1-phenylethanamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add (R)-1-phenylethanamine (1.1 eq) followed by glacial acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected diamine intermediate.

Causality of Experimental Choices:

-

Chiral Amine: The use of (R)-1-phenylethanamine as the amine source allows for the diastereoselective reduction of the imine intermediate, leading to the desired stereoisomer of the product.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing over-reduction to the corresponding alcohol.

-

Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is the active species for reduction.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the free amine for subsequent functionalization.

Objective: To deprotect the Boc-protected diamine to yield the free diamine.

Materials:

-

Boc-protected diamine intermediate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

Dissolve the Boc-protected diamine intermediate (1.0 eq) in a minimal amount of 1,4-dioxane under an inert atmosphere.

-

Add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, add diethyl ether to precipitate the dihydrochloride salt of the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired diamine dihydrochloride salt.

Causality of Experimental Choices:

-

Acidic Conditions: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, allowing for its selective removal in the presence of other functional groups.

-

Solvent System: 1,4-Dioxane is a suitable solvent for this reaction, and the use of HCl in dioxane provides a convenient source of the acid. Diethyl ether is used as an anti-solvent to facilitate the precipitation of the product salt.

Visualization of the Key Reductive Amination Step

The following diagram illustrates the key reductive amination step, highlighting the formation of the crucial diamine intermediate.

Caption: Reductive amination of the cyclopentanone to form the chiral diamine.

Conclusion

This compound serves as a cornerstone in the asymmetric synthesis of complex pharmaceutical agents. Its bifunctional nature, coupled with the presence of a key stereocenter, provides a powerful tool for medicinal chemists. The successful application of this building block in the synthesis of the JAK3 inhibitor Ritlecitinib underscores its importance and potential for future drug discovery programs. The protocols and workflows detailed herein offer a practical guide for researchers and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.

References

-

Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1872–1880. [Link]

-

Thorarensen, A., et al. (2017). Design, Synthesis, and SAR Study of Highly Potent, Selective, Irreversible Covalent JAK3 Inhibitors. Journal of Medicinal Chemistry, 60(5), 1971–1993. [Link]

-

Gehringer, M., et al. (2016). Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. Cell Chemical Biology, 23(11), 1347-1357. [Link]

-

PubChem. (n.d.). Ritlecitinib. In PubChem Compound Summary for CID 118115473. Retrieved January 28, 2026, from [Link].

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate

Welcome to the technical support center for the purification of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. The following question-and-answer format provides in-depth, field-proven insights to help you achieve high purity and yield in your experiments.

I. Understanding the Molecule and Potential Impurities

Before diving into troubleshooting, it's crucial to understand the synthetic context of this compound. A common synthetic route involves the Boc-protection of a precursor amino alcohol, followed by oxidation to the ketone.

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Protected Amines

Welcome to the technical support center for troubleshooting issues related to the deprotection of tert-butyloxycarbonyl (Boc) protected amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this crucial synthetic step. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the scientific integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions.

Potential Causes and Solutions

Incomplete deprotection is a common hurdle that can often be traced back to several factors, from the stability of the substrate to the reaction conditions themselves.

Causality: The acid-catalyzed removal of the Boc group proceeds via protonation of the carbamate carbonyl, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation.[1][2] The rate of this reaction can be influenced by the steric hindrance around the amine, the electronic properties of the substrate, and the strength of the acid used. For some substrates, standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may not be sufficient.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions:

-

Increase Acid Concentration or Reaction Time: For sterically hindered or electron-deficient amines, a higher concentration of TFA (e.g., 50-95%) or a longer reaction time may be necessary to drive the reaction to completion.[3][4] Monitor the reaction progress by TLC or LC-MS to avoid unnecessary exposure to strong acid, which could lead to side reactions.

-

Switch to a Different Acidic System: If TFA is ineffective or causes side reactions, consider using 4M HCl in dioxane or ethyl acetate.[5][6] This reagent is often more potent and can be effective for stubborn Boc groups.

-

Protocol: HCl in Dioxane Deprotection

-

Dissolve the Boc-protected amine in a minimal amount of a co-solvent like DCM or methanol if necessary.

-

Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically obtained as the hydrochloride salt.

-

-

-

Alternative Deprotection Methods: For substrates with other acid-sensitive functional groups, non-acidic or milder acidic methods may be required.

-

Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent such as diphenyl ether, or even neat, can effect deprotection.[7] Recent studies have also shown effective thermal deprotection in continuous flow reactors at elevated temperatures.[8]

-

Lewis Acid-Catalyzed Deprotection: Lewis acids like TMSI (trimethylsilyl iodide), TMSOTf (trimethylsilyl trifluoromethanesulfonate), or AlCl₃ can facilitate Boc removal under milder conditions than strong Brønsted acids.[6][9]

-

Aqueous Phosphoric Acid: This method is presented as an environmentally benign and mild alternative for the deprotection of tert-butyl carbamates, esters, and ethers.[2][5]

-

| Reagent/Condition | Typical Concentration | Solvent(s) | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | 20-95% | Dichloromethane (DCM) | 0°C to RT | Most common method; requires scavengers for sensitive residues.[5] |